molecular formula C9H10N4O B1269002 2-(1H-benzimidazol-2-yl)acetohydrazide CAS No. 19731-02-3

2-(1H-benzimidazol-2-yl)acetohydrazide

Cat. No. B1269002
CAS RN: 19731-02-3
M. Wt: 190.2 g/mol
InChI Key: AAQMWDANTBEUPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(1H-benzimidazol-2-yl)acetohydrazide” is a chemical compound with the CAS Number: 97420-39-8. It has a linear formula of C9H10N4O . The IUPAC name for this compound is 2-(1H-benzimidazol-1-yl)acetohydrazide .


Molecular Structure Analysis

The InChI code for “2-(1H-benzimidazol-2-yl)acetohydrazide” is 1S/C9H10N4O/c10-12-9(14)5-13-6-11-7-3-1-2-4-8(7)13/h1-4,6H,5,10H2,(H,12,14) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The molecular weight of “2-(1H-benzimidazol-2-yl)acetohydrazide” is 190.2 . More detailed physical and chemical properties might be available in specialized chemical databases.

Scientific Research Applications

Pharmacological Applications

Benzimidazole derivatives, including “2-(1H-benzimidazol-2-yl)acetohydrazide”, have shown promising applications in biological and clinical studies . They are extensively explored as potent inhibitors of various enzymes involved in a wide range of therapeutic uses . These include:

They are also used in cardiovascular disease, neurology, endocrinology, ophthalmology, and more .

Antioxidant Activity

The benzimidazole derivatives have shown significant antioxidant potential . This is determined through several in-vitro assays such as DPPH scavenging activity, ferric ion reducing power, β-carotene bleaching inhibition, and Thiobarbituric Acid Reactive Substance Assay (TBARS) formation inhibition .

Antimicrobial Activity

These compounds have demonstrated antimicrobial activity against various strains such as Escherichia coli, Salmonella typhi, Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans . The Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC) are determined using the microdilution method and rapid colorimetric test of p-iodonitrotetrazolium chloride (INT) .

Drug-likeness and ADME Features

The drug-likeness and ADME (Absorption, Distribution, Metabolism, and Excretion) features of the compound can be determined using tools like the SwissADME Tool .

Molecular Docking Studies

Molecular docking studies can help predict protein binding, which is crucial in drug discovery .

Synthesis of Novel Derivatives

The structure of “2-(1H-benzimidazol-2-yl)acetohydrazide” allows for the synthesis of novel derivatives, which can have different properties and applications .

Safety and Hazards

Specific safety and hazard information for “2-(1H-benzimidazol-2-yl)acetohydrazide” is not available in the sources I found. For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

The future directions of research on “2-(1H-benzimidazol-2-yl)acetohydrazide” and its derivatives could involve further exploration of their pharmacological activities, as benzimidazole derivatives have been found to exhibit a wide range of such activities .

properties

IUPAC Name

2-(1H-benzimidazol-2-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c10-13-9(14)5-8-11-6-3-1-2-4-7(6)12-8/h1-4H,5,10H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQMWDANTBEUPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350482
Record name 2-(1H-Benzimidazol-2-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-benzimidazol-2-yl)acetohydrazide

CAS RN

19731-02-3
Record name 1H-Benzimidazole-2-acetic acid, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19731-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1H-Benzimidazol-2-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-1,3-benzodiazol-2-yl)acetohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

15 g 1H-benzo[d]imidazole-2-acetic acid ethyl ester (0.074 mol), 100 mL anhydrous ethyl alcohol and 37 mL of 80% hydrazine hydrate were added to a three-necked bottle and reacted under reflux for 4 hours. A white solid was isolated. After sucking filtration, the filter cake was washed with ethanol. After drying, 10.7 g white solid was obtained. Yield: 76%, MS: 191(M+1).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
37 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
76%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.